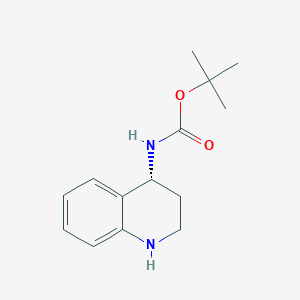
(R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester is a chiral compound with significant interest in medicinal chemistry and organic synthesis This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carbamic Acid Tert-Butyl Ester Group: This step often involves the reaction of the tetrahydroquinoline intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring to a fully saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Carbamate derivatives with various substituents.
Chemistry:
As a Building Block: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition Studies: It serves as a model compound in studying enzyme inhibition, particularly for enzymes that interact with carbamate esters.
Medicine:
Drug Development: The compound’s structure is a scaffold for designing drugs targeting neurological disorders, due to its ability to interact with neurotransmitter receptors.
Industry:
Material Science: It is explored for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which ®-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The carbamic acid ester group can form covalent bonds with active site residues of enzymes, leading to inhibition. The tetrahydroquinoline core can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
(S)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with a quinoline core but different substituents, used in various therapeutic applications.
Carbamate Esters: Other carbamate esters with different alkyl groups, used in pesticides and pharmaceuticals.
Uniqueness: ®-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester is unique due to its specific chiral configuration and the combination of the tetrahydroquinoline core with the carbamic acid tert-butyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJUQHDAWUNKN-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














